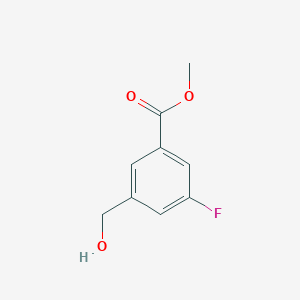

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate

Overview

Description

“Methyl 3-Fluoro-5-(hydroxymethyl)benzoate” is a chemical compound with the CAS Number: 660416-37-5 . Its molecular weight is 184.16 and its molecular formula is C9H9FO3 . It is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for “Methyl 3-Fluoro-5-(hydroxymethyl)benzoate” is 1S/C9H9FO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 . The InChI key is SLDBCBDKAUNYHY-UHFFFAOYSA-N .Scientific Research Applications

Anaerobic Transformation in Environmental Chemistry

The anaerobic transformation of phenol to benzoate via para-carboxylation uses fluorinated analogues, such as Methyl 3-Fluoro-5-(hydroxymethyl)benzoate, to elucidate the transformation mechanism. This process is studied in the context of environmental chemistry, especially in freshwater sediments, where fluorobenzoic acids are formed through transformation processes (Genthner, Townsend, & Chapman, 1989).

Synthesis of Oligoribonucleotides

In biochemistry, selective benzoylation at the cis 2',3'-diols of protected ribonucleosides is performed using compounds like Methyl 3-Fluoro-5-(hydroxymethyl)benzoate. This process is essential for the new solid phase synthesis of RNA and DNA-RNA mixtures, which has significant implications for genetic research and molecular biology (Kempe et al., 1982).

Catalysis in Biomass Transformation

This compound plays a role in catalytic processes for biomass transformation. A study highlighted its use in synthesizing alkyl 5-benzyl-2-furoates, intermediates for fine chemicals, using a two-step process involving oxidative esterification and alkylation with zeolites as acid catalysts (Arias, Climent, Corma, & Iborra, 2016).

Development of Corrosion Inhibitors

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate is also utilized in the synthesis of new inhibitors against corrosion of mild steel in acidic media. This application is particularly relevant in the field of materials science and engineering (Arrousse et al., 2021).

Synthesis of Photoaffinity Probes

The compound is used in the synthesis of trifunctional bis-azide photoaffinity probes. These probes are valuable in biochemistry and molecular biology for studying protein-ligand interactions and other biological processes (Klein & Petukhova, 2013).

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-fluoro-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDBCBDKAUNYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2651095.png)

![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2651099.png)

![N-naphthalen-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2651104.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2651106.png)

![N-[(4-cyclohexyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2651107.png)

![5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2651108.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2651112.png)

![1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2651116.png)